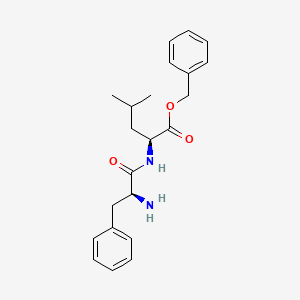

H-Phe-leu-obzl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“H-Phe-leu-obzl” is a peptide with a sequence of H-phenylalanine . It is also known as L-phenylalanyl-L-leucine, phenylmethyl ester, hydrochloride .

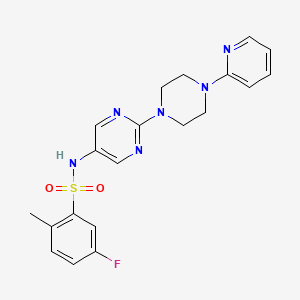

Molecular Structure Analysis

The molecular formula of “this compound” is C22H28N2O3 . The InChI string isInChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 . The molecular weight is 368.47 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 404.9 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, rotatable bond count of 10, exact mass of 404.1866705 g/mol, monoisotopic mass of 404.1866705 g/mol, topological polar surface area of 81.4 Ų, heavy atom count of 28, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen

High-Throughput Screening for Biological Activities

Quantitative High-Throughput Screening (qHTS) : A method developed to efficiently identify modulators of molecular targets, including enzymes and cellular functions. This approach generates concentration-response curves for large chemical libraries, improving the accuracy of biological activity identification compared to traditional high-throughput screening (HTS) methods. qHTS is essential for delineating relationships between chemical structures and biological activities, which could be applicable for evaluating the activities of compounds like H-Phe-Leu-Obzl (Inglese et al., 2006).

Photocatalytic Hydrogen Evolution

Photocatalytic Hydrogen Evolution (PHE) : The process of converting solar energy into hydrogen fuel via water splitting, using semiconductor materials. Bimetallic phosphides, for instance, have been studied for their high activity and efficiency in PHE, suggesting a potential area of application for this compound if it exhibits similar catalytic properties (Li et al., 2021).

Amide Proton Transfer for MRI pH Sensing

Amide Proton Transfer (APT) Imaging : Utilizes the exchange between water hydrogen atoms and the amide hydrogen atoms of cellular proteins and peptides to produce pH-sensitive MRI contrast. This technique indicates the potential for this compound to be involved in novel imaging approaches if it interacts similarly with biological systems (Zhou et al., 2003).

Hydrogen Production and Fermentation

Anaerobic Hydrogen Production : Studies on hydrogen production processes in microbial systems, such as through fermentation, could be relevant if this compound influences microbial metabolism or enzyme activity related to hydrogen or energy production (Lin et al., 2010).

Bio-Hydrogen Process and Methanogen Activity

Low pH Impact on Methanogenesis : Investigates how low pH conditions affect methanogenic activity in anaerobic biological processes for hydrogen production. This area could be pertinent if this compound affects or is affected by pH conditions in biological systems (Kim et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLYHPTKLTQMK-PMACEKPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)

![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)

![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2879168.png)

![N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide](/img/structure/B2879173.png)